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An In-Depth Technical Guide to 3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid and Its

Derivatives: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
In the intricate landscape of modern drug discovery, the strategic use of versatile chemical

building blocks is paramount to the efficient synthesis of novel therapeutic agents.[1] 3-
(Morpholin-4-ylsulphonyl)benzeneboronic acid emerges as a compound of significant

interest, embodying a powerful convergence of three critical moieties: a reactive phenylboronic

acid, a stable sulfonamide linker, and a "privileged" morpholine scaffold.[2] This guide provides

a comprehensive technical overview of this molecule and its derivatives, designed for the

discerning researcher. We will delve into its foundational chemistry, provide robust synthesis

protocols, explore its vast applications in medicinal chemistry, and offer field-proven insights

into its practical handling and utilization. The narrative is structured to explain not just the

methodologies but the underlying causality, empowering scientists to leverage this building

block to its fullest potential in the quest for next-generation therapeutics.
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Deconstructing the Core Scaffold: A Trifecta of
Functionality
The efficacy of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid as a molecular building

block stems from the synergistic interplay of its three constituent parts. Understanding the role

of each is crucial for its strategic deployment in a research program.

The Phenylboronic Acid Moiety: Boronic acids are a cornerstone of modern synthetic

chemistry.[3] Their relative stability to air and moisture, coupled with their reactivity under

mild catalytic conditions, makes them ideal for palladium-catalyzed cross-coupling reactions,

most notably the Suzuki-Miyaura coupling.[1][3] This functionality serves as the primary

reactive handle, enabling the facile construction of carbon-carbon bonds to assemble

complex molecular architectures. The first boronic acid-containing drug, Bortezomib, was

approved in 2003, paving the way for expanded interest in these compounds in medicinal

chemistry.[4]

The Morpholine Ring: The morpholine heterocycle is frequently incorporated into bioactive

molecules to enhance their pharmacological profiles.[2] Its inclusion is a deliberate strategic

choice to improve key drug-like properties such as aqueous solubility, metabolic stability, and

overall pharmacokinetic/pharmacodynamic (PK/PD) parameters. The ring's weak basicity

and flexible conformation allow it to engage in various hydrophilic and lipophilic interactions

within biological targets, often improving permeability through the blood-brain barrier (BBB)

in CNS-targeted agents.[5] For these reasons, morpholine is widely regarded as a privileged

structure in drug design.[2]

The Sulfonamide Linker: The benzenesulfonamide group is a classic pharmacophore known

for its chemical stability and its ability to act as a hydrogen bond acceptor. This linker rigidly

orients the morpholine and phenylboronic acid groups relative to each other, providing a

defined structural vector for molecular design and interaction with target proteins. Aryl

sulfonamides are integral to a wide range of therapeutics, and morpholine-based aryl

sulfonamides have been specifically investigated as potent and selective inhibitors of targets

like the Nav1.7 voltage-gated sodium channel for the treatment of pain.[6]
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A clear understanding of a compound's physical properties is essential for its effective use. The

table below summarizes the key identifiers and characteristics of the title compound.

Property Value Source(s)

Chemical Name
(3-morpholin-4-

ylsulfonylphenyl)boronic acid
[7]

CAS Number 871329-60-1 [7][8]

Molecular Formula C₁₀H₁₄BNO₅S [7][8]

Molecular Weight 271.10 g/mol [8]

Melting Point 144°C to 148°C [7]

Appearance Solid [9]

Purity Typically ≥96% [7]

SMILES
OB(O)C1=CC(=CC=C1)S(=O)

(=O)N1CCOCC1
[7]

InChI Key
HIKVVOUXXNJGAK-

UHFFFAOYSA-N
[7]

Isomeric Considerations
It is critical to note the existence of isomers, such as 4-((Morpholin-4-

yl)sulphonyl)benzeneboronic acid (CAS 486422-68-8).[9] The choice between the meta (3-

position) and para (4-position) isomer is a critical design element, as the substitution pattern

dictates the geometry of the final molecule, profoundly influencing its ability to bind to a

biological target. All protocols and applications discussed herein pertain specifically to the 3-

substituted isomer unless otherwise noted.

Part II: Synthesis and Derivatization Strategies
Retrosynthetic Analysis
A logical retrosynthetic pathway provides a roadmap for synthesis, breaking down the target

molecule into readily available starting materials. The core scaffold can be disconnected at the
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C-B bond and the S-N bond, suggesting a convergent synthesis.

3-(Morpholin-4-ylsulphonyl)
benzeneboronic acid

Pinacol Boronate Ester

Hydrolysis

4-(3-Bromophenylsulfonyl)morpholine

3-Bromobenzenesulfonyl chloride

Sulfonamide Formation

Morpholine

Miyaura Borylation

Bis(pinacolato)diboron (B2pin2)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Protocol: Synthesis of the Core Compound
This two-step protocol is a robust and field-proven method for synthesizing the title compound,

beginning with the formation of the sulfonamide followed by a palladium-catalyzed borylation.

Step 1: Synthesis of 4-(3-Bromophenylsulfonyl)morpholine

Rationale: This step involves a standard nucleophilic substitution reaction where the nitrogen

atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride.[10] Pyridine

is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

Methodology:
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To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane

(DCM, approx. 0.5 M) at 0°C, add pyridine (1.2 eq) dropwise.

Add morpholine (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by

TLC or LC-MS for the disappearance of the starting material.

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x),

saturated NaHCO₃ solution (1x), and brine (1x).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

The crude product can be purified by recrystallization from ethanol/water or by column

chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid

Rationale: This step utilizes the Suzuki-Miyaura cross-coupling reaction, specifically a

Miyaura borylation, to convert the C-Br bond to a C-B bond.[4] A palladium catalyst is used to

facilitate the oxidative addition/reductive elimination cycle, and a base is required for the

transmetalation step. The resulting pinacol ester is then hydrolyzed to the free boronic acid.

Methodology:

In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 4-(3-

bromophenylsulfonyl)morpholine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and

potassium acetate (KOAc, 3.0 eq).

Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq).

Add a suitable anhydrous solvent, such as dioxane or DMF.

Degas the mixture (e.g., by three pump-thaw cycles or by bubbling with argon for 15

minutes).

Heat the reaction to 80-90°C and stir for 16-24 hours, monitoring by LC-MS.
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After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.

Concentrate the filtrate. The crude pinacol ester can be taken to the next step directly or

purified via chromatography.

For hydrolysis, dissolve the crude ester in a THF/water mixture (e.g., 10:1). Add an

aqueous solution of NaIO₄ (4.0 eq) followed by 1M HCl (2.0 eq) and stir vigorously at room

temperature until the reaction is complete (TLC/LC-MS).

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine,

dry over Na₂SO₄, and concentrate to yield the final product, which can be further purified

by recrystallization.

Derivatization via Suzuki-Miyaura Coupling
The primary utility of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid is its role as a

coupling partner. The workflow below illustrates its use in generating a diverse chemical library.

Reaction Setup

Reaction & Workup

3-(Morpholin-4-ylsulphonyl)
benzeneboronic acid

Heat in
Solvent (e.g., Toluene/EtOH)

Aryl/Heteroaryl Halide
(R-X)

Pd Catalyst
(e.g., Pd(PPh3)4)

Aqueous Base
(e.g., Na2CO3)

Extraction &
Purification Final Coupled Product
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Caption: General workflow for Suzuki-Miyaura coupling.
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Part III: Applications in Medicinal Chemistry and
Drug Discovery
The Building Block Philosophy
This compound is not typically an end-product but a sophisticated starting material. Its design

allows for a modular and efficient approach to drug discovery. Researchers can synthesize or

procure the core building block and then couple it with a diverse array of aryl or heteroaryl

halides. This strategy rapidly generates a library of novel compounds where the "south-east"

quadrant of the molecule (the morpholine sulfonamide portion) remains constant, while the

"west" quadrant is varied. This is a powerful method for probing structure-activity relationships

(SAR).

Potential Therapeutic Target Classes
The structural motifs present in the core scaffold suggest potential utility across several

therapeutic areas:

Oncology: Aryl-morpholines are known to interact with the PI3K kinase family, and dual

inhibition of PI3K/mTOR is a validated anticancer strategy.[5]

Neuroscience & Pain: As previously mentioned, morpholine-based aryl sulfonamides have

been developed as potent and selective Nav1.7 inhibitors for chronic pain.[6] The morpholine

moiety is also prevalent in many CNS drugs due to its favorable properties for BBB

penetration.[5]

Infectious Diseases: Sulfonamides are a well-known class of antibacterial agents that act by

inhibiting folic acid synthesis.[10][11] The morpholine group can be used to modulate the

spectrum of activity and pharmacokinetic properties of these agents.

Workflow: From Building Block to Lead Compound
The integration of this building block into a typical drug discovery campaign follows a logical

progression from initial synthesis to lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31512284/
https://www.nbinno.com/article/pharmaceutical-intermediates/crucial-role-boronic-acids-modern-drug-discovery-ps
https://www.mdpi.com/1420-3049/25/18/4323
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pubmed.ncbi.nlm.nih.gov/29439904/
https://pubmed.ncbi.nlm.nih.gov/29439904/
https://www.fishersci.co.uk/shop/products/3-4-morpholinylsulfonyl-benzeneboronic-acid-96-thermo-scientific/15410506
https://www.fishersci.co.uk/shop/products/3-4-morpholinylsulfonyl-benzeneboronic-acid-96-thermo-scientific/15410506
https://www.scbt.com/p/3-morpholin-4-ylsulphonyl-benzeneboronic-acid-871329-60-1
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6f3fc9?context=bbe
https://journals.chemsociety.org.ng/index.php/jcsn/article/download/670/734/765
https://www.researchgate.net/publication/362355453_Synthesis_and_In_Vitro_Antibacterial_Activity_of_Morpholine_Derived_Benzenesulphonamides
https://www.benchchem.com/product/b1418402#3-morpholin-4-ylsulphonyl-benzeneboronic-acid-and-its-derivatives
https://www.benchchem.com/product/b1418402#3-morpholin-4-ylsulphonyl-benzeneboronic-acid-and-its-derivatives
https://www.benchchem.com/product/b1418402#3-morpholin-4-ylsulphonyl-benzeneboronic-acid-and-its-derivatives
https://www.benchchem.com/product/b1418402#3-morpholin-4-ylsulphonyl-benzeneboronic-acid-and-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1418402?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

